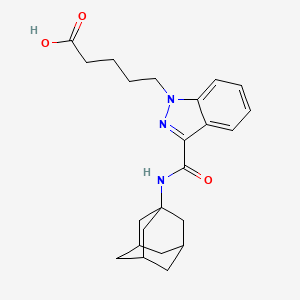

AKB48 N-Pentanoic Acid

Description

Properties

IUPAC Name |

5-[3-(1-adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3/c27-20(28)7-3-4-8-26-19-6-2-1-5-18(19)21(25-26)22(29)24-23-12-15-9-16(13-23)11-17(10-15)14-23/h1-2,5-6,15-17H,3-4,7-14H2,(H,24,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCIJYXHEYJYQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043149 | |

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630022-94-4 | |

| Record name | 5-[3-(1-Adamantylcarbamoyl)indazol-1-yl]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to AKB48 N-pentanoic acid: Structure, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AKB48 N-pentanoic acid is a principal urinary metabolite of the synthetic cannabinoid AKB48, also known by its chemical name APINACA. As the parent compound, AKB48 (N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide), is a potent agonist of the cannabinoid type 1 (CB1) receptor and a Schedule I controlled substance in the United States and other countries, the detection of its metabolites is of paramount importance in clinical and forensic toxicology.[1] This guide provides a comprehensive overview of the chemical structure, metabolic pathways, and analytical methodologies for the identification and quantification of this compound, offering a critical resource for researchers in the fields of pharmacology, toxicology, and drug development.

Chemical Identity and Physicochemical Properties

This compound is formally known as 3-[(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid. It is the product of the carboxylation of the N-alkyl pentyl chain of the parent compound, AKB48. This metabolic transformation is a common route for the biotransformation of many synthetic cannabinoids, rendering the molecule more water-soluble and facilitating its excretion in urine.

Chemical Structure of this compound

Caption: Chemical Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉N₃O₃ | [2] |

| Molecular Weight | 395.5 g/mol | [2][3] |

| CAS Number | 1630022-94-4 | [2][3] |

| Formal Name | 3-[(tricyclo[3.3.1.1³,⁷]dec-1-ylamino)carbonyl]-1H-indazole-1-pentanoic acid | [3] |

| Appearance | Crystalline solid | [3] |

Metabolism of AKB48 (APINACA)

The parent compound, AKB48, undergoes extensive phase I and phase II metabolism in the human body, primarily mediated by cytochrome P450 (CYP450) enzymes and UDP-glucuronosyltransferases (UGTs). Due to this extensive metabolism, the parent compound is rarely detected in urine, making the identification of its metabolites crucial for confirming exposure.[1]

The major metabolic pathways for AKB48 include:

-

Hydroxylation: This is a primary metabolic route, occurring on both the adamantyl ring and the N-pentyl side chain. Monohydroxylation, dihydroxylation, and even trihydroxylation have been observed in vitro using human hepatocytes.[1]

-

Carboxylation: The N-pentyl side chain is oxidized to form the corresponding carboxylic acid, resulting in the formation of this compound. This is a significant urinary metabolite.

-

Glucuronidation: The hydroxylated metabolites can undergo phase II conjugation with glucuronic acid to form more polar glucuronide conjugates, which are then readily excreted.[1]

Metabolic Pathway of AKB48

Caption: Simplified metabolic pathway of AKB48.

Pharmacological and Toxicological Profile

Parent Compound: AKB48 (APINACA)

AKB48 is a potent full agonist at the human CB1 receptor and a partial agonist at the CB2 receptor.[4] Its effects are similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, but often with greater potency and a more severe and unpredictable adverse effect profile.[5] The psychoactive effects are mediated through its action on CB1 receptors in the central nervous system.[5]

Metabolite: this compound

Currently, there is a lack of specific studies directly investigating the pharmacological activity of this compound at cannabinoid receptors. However, based on structure-activity relationships of other synthetic cannabinoids, it is widely understood that the carboxylation of the N-alkyl side chain significantly reduces or abolishes affinity and efficacy at CB1 receptors. For example, the carboxylic acid metabolite of the synthetic cannabinoid AMB-FUBINACA has been shown to be largely inactive at the CB1 receptor. Therefore, this compound is primarily considered a biomarker of AKB48 consumption rather than a pharmacologically active metabolite contributing to the parent drug's psychoactive effects.

Analytical Methodology for Detection and Quantification

The detection of this compound in biological matrices, particularly urine, is a key component of forensic and clinical toxicology. The method of choice for the sensitive and specific detection of synthetic cannabinoid metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: UHPLC-QTOF-MS Analysis of this compound in Urine

This protocol provides a generalized workflow for the analysis of this compound in urine samples.

1. Sample Preparation:

-

Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer solution (e.g., phosphate or acetate buffer, pH 5-6) and β-glucuronidase enzyme. This step is crucial to cleave the glucuronide conjugates and release the free metabolites. Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified period (e.g., 1-2 hours).

-

Extraction:

-

Liquid-Liquid Extraction (LLE): After hydrolysis and cooling, add an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate). Vortex vigorously to extract the analytes into the organic phase. Centrifuge to separate the layers.

-

Solid-Phase Extraction (SPE): Alternatively, use a conditioned SPE cartridge (e.g., a mixed-mode or polymeric sorbent). Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences and then elute the analytes with an appropriate organic solvent.

-

-

Evaporation and Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of a solvent compatible with the LC mobile phase (e.g., a mixture of the initial mobile phase).

2. Instrumental Analysis:

-

Liquid Chromatography:

-

System: An ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 or phenyl-hexyl reversed-phase column with a small particle size (e.g., ≤ 1.8 µm).

-

Mobile Phase: A gradient elution using two solvents, typically:

-

Mobile Phase A: Water with a small amount of an additive like formic acid or ammonium formate to improve ionization.

-

Mobile Phase B: Acetonitrile or methanol with the same additive.

-

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

-

-

Mass Spectrometry:

-

System: A quadrupole time-of-flight (QTOF) mass spectrometer or a triple quadrupole (QqQ) mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.

-

Data Acquisition:

-

QTOF: Acquire data in full scan mode to obtain accurate mass measurements for identification and in targeted MS/MS mode for fragmentation data to confirm the structure.

-

QqQ: Operate in Multiple Reaction Monitoring (MRM) mode for high sensitivity and specificity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

-

Analytical Workflow Diagram

Caption: General workflow for the analysis of this compound in urine.

Conclusion

This compound is a critical biomarker for confirming the use of the potent synthetic cannabinoid AKB48 (APINACA). A thorough understanding of its chemical structure, metabolic formation, and analytical detection is essential for researchers, forensic scientists, and clinical toxicologists. While likely pharmacologically inactive, its presence in urine provides definitive evidence of exposure to its parent compound. The continued development and refinement of sensitive and specific analytical methods, such as LC-MS/MS, are vital for monitoring the evolving landscape of synthetic cannabinoids.

References

-

Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-549. [Link]

-

U.S. Drug Enforcement Administration, Diversion Control Division. (2020). AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). [Link]

-

De Luca, M. A., et al. (2019). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology, 10, 1195. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). APINACA. [Link]

-

Karinen, R., et al. (2015). Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS. Drug Testing and Analysis, 7(10), 896-907. [Link]

-

Wohlfarth, A., et al. (2014). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. The AAPS Journal, 16(5), 1002-1015. [Link]

-

Canna, K. L., et al. (2022). Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors. International Journal of Molecular Sciences, 23(9), 4705. [Link]

-

Glass, M., et al. (2020). Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite. Scientific Reports, 10(1), 1-12. [Link]

Sources

- 1. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterisation of AMB-FUBINACA metabolism and CB1-mediated activity of its acid metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Identification of AKB48 N-pentanoic Acid: A Key Metabolite of the Synthetic Cannabinoid APINACA (AKB48)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rapid emergence and structural evolution of synthetic cannabinoids (SCs) present a formidable challenge to clinical and forensic toxicology. Unlike many traditional drugs, the parent compounds of SCs are often extensively and rapidly metabolized, rendering them undetectable in biological matrices shortly after consumption. This necessitates a deep understanding of their biotransformation to identify reliable biomarkers of intake. This technical guide provides a comprehensive overview of the discovery, metabolic pathways, and analytical identification of a key metabolite of N-(1-Adamantyl)-1-pentylindazole-3-carboxamide (APINACA, AKB48): AKB48 N-pentanoic acid. We will explore the causality behind experimental choices in metabolic studies, detail the state-of-the-art analytical workflows required for its unambiguous identification, and discuss its significance as a urinary biomarker. This document serves as an essential resource for researchers, analytical scientists, and drug development professionals working to keep pace with the ever-changing landscape of new psychoactive substances.

Part 1: The Shifting Landscape of Synthetic Cannabinoids and the Imperative of Metabolite Profiling

The Emergence of Synthetic Cannabinoids: A Moving Target

Synthetic cannabinoids represent the largest and most structurally diverse class of new psychoactive substances (NPS). Initially developed for therapeutic research, these potent agonists of the cannabinoid receptors (CB1 and CB2) are now widely abused for their psychoactive effects, which can mimic those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1][2] Clandestine laboratories continuously alter the chemical structures of SCs to circumvent drug laws, leading to a constant stream of new analogs on the illicit market.[3][4][5] This chemical volatility creates a significant analytical challenge, as targeted detection methods are often rendered obsolete by minor structural modifications.[6]

APINACA (AKB48): Structure, Pharmacology, and Legal Status

APINACA, also known as AKB48, was first identified in Japanese herbal smoking blends in 2012.[7][8] Structurally, it features an indazole core linked to an adamantyl group via a carboxamide bridge, a deviation from the naphthoylindole structure of earlier SCs like JWH-018.[9] APINACA is a potent agonist at both human CB1 and CB2 receptors and produces an in-vivo pharmacological profile in mice typical of psychoactive cannabinoids, including suppression of locomotor activity, antinociception, and hypothermia.[10] Due to its abuse potential and associated adverse health effects, APINACA (AKB48) has been classified as a Schedule I controlled substance in the United States and is banned in many other countries.[7][11]

Why Metabolite Identification is Critical: The Challenge of Detecting Parent Compounds

A defining characteristic of synthetic cannabinoids is their extensive and rapid biotransformation.[12] Following administration, parent SCs are often metabolized so completely that they are present in urine at negligible or undetectable concentrations.[7][13] Therefore, forensic and clinical identification of SC use relies almost exclusively on the detection of their metabolites.[1][7] Identifying unique and abundant metabolites is paramount for developing robust and reliable analytical methods that can definitively document the consumption of a specific synthetic cannabinoid.[7][14][15] The metabolic profile provides the necessary targets for building sensitive and specific screening and confirmation assays.

Part 2: The Metabolic Fate of APINACA (AKB48)

Overview of Synthetic Cannabinoid Biotransformation

The metabolism of SCs generally follows established xenobiotic transformation pathways, primarily occurring in the liver. Phase I metabolism involves oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system, introducing polar functional groups.[12][16] Common Phase I reactions include hydroxylation, oxidation, N-dealkylation, and oxidative defluorination for fluorinated analogs.[9][12] For SCs with alkyl side chains, such as the N-pentyl group in AKB48, oxidation can proceed through hydroxylation to the formation of a carboxylic acid.[1] Following Phase I, the more polar metabolites can undergo Phase II conjugation, typically with glucuronic acid, to further increase water solubility and facilitate excretion.[2][7]

Phase I Metabolism of AKB48: Genesis of the N-pentanoic Acid Metabolite

In vitro studies using human hepatocytes and human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways of AKB48.[7][14][15] These systems reliably predict the metabolites found in authentic human urine samples.[17] The primary Phase I metabolic routes for AKB48 are hydroxylation on the bulky adamantyl ring and oxidation along the N-pentyl side chain.[7][8][10]

The formation of the N-pentanoic acid metabolite is a critical pathway. This biotransformation proceeds via initial hydroxylation of the pentyl chain, followed by subsequent oxidation by alcohol and aldehyde dehydrogenases to form the terminal carboxylic acid.[16] While hydroxylation of the adamantyl ring is a major pathway, the N-pentanoic acid metabolite has been identified as a significant and detectable biomarker.[7][11][15] Studies have shown that the CYP3A4 enzyme is primarily responsible for the oxidative metabolism of AKB48.[10][11]

Phase II Metabolism: Glucuronidation

Following Phase I hydroxylation, particularly on the adamantyl ring, the resulting metabolites can be conjugated with glucuronic acid.[7] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), creates highly water-soluble glucuronides that are readily excreted in urine. In analytical workflows, a hydrolysis step using β-glucuronidase is often employed to cleave these conjugates and measure the total Phase I metabolite concentration.[18]

Part 3: Analytical Workflow for the Identification of this compound

The unambiguous identification of SC metabolites in complex biological matrices requires a sophisticated analytical approach combining robust sample preparation, high-resolution chromatography, and sensitive mass spectrometric detection.

The Analytical Challenge: Isomerism and Low Concentrations

Metabolite identification is often complicated by the presence of numerous positional isomers (e.g., hydroxylation at different carbons on the pentyl chain or adamantyl ring) that can be difficult to separate chromatographically.[19] Furthermore, metabolite concentrations can be extremely low, requiring highly sensitive instrumentation. High-resolution ion mobility-mass spectrometry (HRIM-MS) is an emerging technique that can help resolve challenging isomeric metabolites.[19][20]

Sample Preparation: From Biological Matrix to Analytical Sample

The goal of sample preparation is to isolate the target analytes from interfering matrix components (salts, proteins, endogenous molecules) and to concentrate them prior to analysis. Solid-Phase Extraction (SPE) is a commonly used and effective technique for this purpose.

Experimental Protocol: Solid-Phase Extraction (SPE) of Urine for SC Metabolites

-

Sample Pre-treatment (Hydrolysis): To 1 mL of urine, add 500 µL of phosphate buffer (pH 7) and 20 µL of β-glucuronidase from E. coli.[18] Vortex and incubate at 50°C for 1 hour to cleave glucuronide conjugates.

-

Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the hydrolyzed urine sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove polar interferences.

-

Elution: Elute the analytes with 2 mL of methanol or another suitable organic solvent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Core Analytical Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the targeted analysis of drug metabolites.[21][22] It combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry.[21] High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (QTOF), are particularly powerful for metabolite identification as they provide accurate mass measurements for both precursor and product ions, enabling formula determination.[6][9][23]

Experimental Protocol: General LC-HRMS Method for AKB48 Metabolite Analysis

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to a QTOF mass spectrometer.[3][7]

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, < 2 µm particle size) is typically used for separating these moderately non-polar analytes.[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

-

Gradient Elution: A typical gradient might start at 20-30% B, ramp up to 95% B over 8-10 minutes to elute the analytes, hold for 2-3 minutes, and then re-equilibrate at initial conditions.[7]

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

MS Acquisition: Data-dependent acquisition (DDA) or information-dependent acquisition (IDA) mode. A survey scan (e.g., TOF-MS) detects precursor ions, and when an ion exceeds a set intensity threshold, a product ion scan (MS/MS) is triggered to acquire fragmentation data.

Data Analysis and Interpretation

The identification of this compound relies on corroborating evidence from the HRMS data.[6]

-

Accurate Mass Measurement: The measured mass of the protonated molecule [M+H]⁺ should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical exact mass of C₂₃H₃₀N₃O₃⁺ (396.2282).

-

Retention Time: The retention time should be consistent and, when possible, matched to that of a certified reference standard.[18]

-

Fragmentation Pattern (MS/MS): The fragmentation pattern provides structural confirmation. Key fragments for AKB48 and its metabolites often include the adamantyl cation (m/z 135) and ions related to the indazole core.[7] The MS/MS spectrum of the N-pentanoic acid metabolite will show characteristic losses and fragments that differ from hydroxylated isomers.

| Analyte | Precursor Ion [M+H]⁺ (Calculated) | Key Product Ions (Observed) | Significance of Fragments |

| This compound | 396.2282 | m/z 145, 135, 229 | m/z 145: Indazole carboxamide fragment. m/z 135: Adamantyl cation. m/z 229: Fragment indicating the pentanoic acid side chain.[7] |

| AKB48 N-(5-hydroxypentyl) | 384.2646 | m/z 145, 135, 217 | m/z 217: Fragment indicating the hydroxypentyl side chain. |

| APINACA (AKB48) Parent | 368.2696 | m/z 145, 135, 201 | m/z 201: Fragment indicating the pentyl side chain. |

Table 1. Key mass spectrometric data for the identification of this compound and related compounds.

Part 4: Validation and Application in Forensic and Clinical Toxicology

The Role of Certified Reference Standards

The definitive confirmation of a metabolite's identity requires comparison of its chromatographic and mass spectrometric data with that of a certified reference material.[18][24] The commercial availability of this compound facilitates its inclusion in targeted quantitative methods and provides the basis for unambiguous identification in casework.[24]

Method Validation

Any quantitative method intended for forensic or clinical use must be rigorously validated. Key validation parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision (intra- and inter-day).[25] For SC metabolite panels, linear ranges are often established from 5–1,000 ng/mL with accuracy and precision within ±15-20%.[25]

Significance as a Biomarker

The identification of this compound in a biological sample, such as urine, provides strong evidence of exposure to the parent compound, APINACA (AKB48).[11][15] Because this metabolite results from a multi-step enzymatic process, its presence indicates biotransformation within the body, distinguishing it from simple environmental contamination. Along with other major hydroxylated metabolites, this compound is a crucial and reliable biomarker for inclusion in comprehensive toxicology screening panels.[1][15]

Conclusion

The discovery and identification of this compound exemplify the necessary scientific rigor required to combat the public health challenges posed by synthetic cannabinoids. Its characterization as a key metabolite of APINACA (AKB48) is the result of systematic in vitro and in vivo metabolism studies coupled with advanced analytical chemistry. The workflow detailed in this guide—from sample preparation to high-resolution mass spectrometry analysis—provides a robust framework for the reliable identification of this and other critical SC metabolites. For scientists in the fields of toxicology, forensics, and drug development, a thorough understanding of these metabolic pathways and analytical strategies is not merely academic; it is essential for developing the tools needed to detect and deter the use of these dangerous substances.

References

- Characterization of the main biotransformation pathways of synthetic cannabinoids from different chemical classes. (n.d.). Google Scholar.

-

Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology, 37(8), 539-549. [Link]

-

Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 446-453. [Link]

-

Kusano, M., et al. (2015). High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS. International Journal of Legal Medicine, 129(6), 1233-1245. [Link]

-

Le, N. D., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). Analytical Chemistry, 95(43), 15905-15913. [Link]

-

World Health Organization. (2018). Critical Review Report: APINACA (AKB-48). Expert Committee on Drug Dependence. [Link]

-

Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Europub. [Link]

-

Al-Azzam, F., et al. (2021). In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC. Forensic Toxicology, 39(2), 346-358. [Link]

-

Barrow, M. P., et al. (2012). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs. Drug Testing and Analysis, 4(7-8), 615-623. [Link]

-

Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 446-453. [Link]

-

Kim, J., et al. (2019). In Vitro Inhibitory Effects of APINACA on Human Major Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Drug Transporters. Molecules, 24(16), 2959. [Link]

-

Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Analytical Toxicology, 39(6), 446-453. [Link]

-

Wang, G., et al. (2018). Synthesis and identifications of potential metabolites as biomarkers of the synthetic cannabinoid AKB-48. Tetrahedron, 74(24), 2905-2913. [Link]

-

Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis, 7(3), 199-206. [Link]

-

Carlier, J., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Metabolites, 10(10), 415. [Link]

-

Agilent Technologies. (2013). Ultrafast Screen for Synthetic Cannabinoids in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Application Note. [Link]

-

Le, N. D., et al. (2023). Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers using SLIM High-Resolution Ion Mobility-Tandem Mass. ChemRxiv. [Link]

-

Abiedalla, Y., et al. (2021). New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Frontiers in Pharmacology, 12, 656711. [Link]

-

Watanabe, S., et al. (2019). Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood. AAPS Journal, 22(1), 1. [Link]

-

Cannaert, A., et al. (2016). Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites with a Newly Developed Bioassay. Analytical Chemistry, 88(23), 11476-11485. [Link]

-

Carlier, J., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Metabolites, 10(10), 415. [Link]

-

Tai, S., & Fantegrossi, W. E. (2017). Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites. In Neuropathology of Drug Addictions and Substance Misuse (Vol. 3, pp. 746-758). Academic Press. [Link]

-

Vikingsson, S., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. ResearchGate. [Link]

-

Al-Azzam, F., et al. (2020). In vivo metabolism of the new synthetic cannabinoid APINAC in rats by GC–MS and LC–QTOF-MS. ResearchGate. [Link]

-

Banister, S. D., et al. (2015). In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. Forensic Toxicology, 33(1), 83-94. [Link]

-

Knecht, S., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences, 62(5), 1151-1158. [Link]

-

Knecht, S., et al. (2017). Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods. Journal of Forensic Sciences, 62(5), 1151-1158. [Link]

-

Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(17-18), 1357-1367. [Link]

-

Zancajo, R., et al. (2020). Identification and analytical characterization of six synthetic cannabinoids NNL-3, 5 F-NPB-22-7 N, 5 F-AKB-48-7 N, 5 F-EDMB-PINACA, EMB-FUBINACA, and EG-018. ResearchGate. [Link]

-

Peters, S., et al. (2024). A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 14(11), 695. [Link]

-

United Nations Office on Drugs and Crime. (2017). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Manual for use by National Drug Analysis Laboratories. [Link]

-

Yu, H., et al. (2005). A novel LC-MS approach for the detection of metabolites in DMPK studies. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 929-938. [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Bioinorganic Chemistry and Applications, 2023, 1-13. [Link]

-

Barrett, P. H. R., et al. (2018). Investigation of human apoB48 metabolism using a new, integrated non-steady-state model of apoB48 and apoB100 kinetics. Journal of Internal Medicine, 285(5), 562-575. [Link]

Sources

- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 2. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Eight Synthetic Cannabinoids, Including 5F-AKB48 in Seized Herbal Products Using DART-TOF-MS and LC-QTOF-MS as Nontargeted Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - Europub [europub.co.uk]

- 9. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ecddrepository.org [ecddrepository.org]

- 11. researchgate.net [researchgate.net]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. In Vitro Inhibitory Effects of APINACA on Human Major Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] In vitro and in vivo human metabolism of the synthetic cannabinoid AB-CHMINACA. | Semantic Scholar [semanticscholar.org]

- 18. academic.oup.com [academic.oup.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. High-resolution mass spectrometric determination of the synthetic cannabinoids MAM-2201, AM-2201, AM-2232, and their metabolites in postmortem plasma and urine by LC/Q-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. caymanchem.com [caymanchem.com]

- 25. agilent.com [agilent.com]

A Technical Guide to the Metabolic Fate of APINACA: The Role and Detection of AKB48 N-pentanoic Acid

Abstract

APINACA (also known as AKB48), an indazole carboxamide synthetic cannabinoid, has been a significant compound of interest in clinical and forensic toxicology. Understanding its metabolic fate is paramount for developing reliable analytical methods to document its consumption. This technical guide provides an in-depth examination of the metabolic pathways of APINACA, with a specific focus on the formation, significance, and analytical detection of its major carboxylic acid metabolite, AKB48 N-pentanoic acid. We will explore the enzymatic processes, including the probable role of carboxylesterases, and provide a detailed, field-proven protocol for the robust detection of this key biomarker in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is intended for researchers, analytical chemists, and drug development professionals seeking a comprehensive understanding of APINACA metabolism.

Introduction: The Evolving Landscape of Synthetic Cannabinoids

Since their emergence on the illicit drug market, synthetic cannabinoid receptor agonists (SCRAs) have posed a continuous challenge to public health and forensic science.[1] These substances, often sprayed on herbal material and marketed as "herbal incense," mimic the effects of Δ9-tetrahydrocannabinol (THC) by acting as agonists at the cannabinoid receptors (CB1 and CB2).[2] APINACA (AKB48), or N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, was first identified in herbal blends in 2012 and quickly became a prevalent SCRA.[3][4]

The parent compounds of many SCRAs are extensively metabolized in the body, often to the point where they are undetectable in urine samples.[3] Consequently, the focus of toxicological screening has shifted to the identification of specific and abundant metabolites that can serve as definitive biomarkers of consumption. For APINACA, one of the most crucial of these biomarkers is this compound. This guide elucidates the metabolic journey from the parent drug to this key analyte and the methodologies required for its reliable identification.

Chemical Structures and Properties

A clear understanding of the molecular structures is fundamental to discussing the metabolic transformations.

-

APINACA (AKB48): This molecule features an indazole core linked to an N-pentyl chain and a carboxamide group, which in turn is attached to a bulky adamantyl moiety. This structure confers high affinity for cannabinoid receptors.[2][5]

-

This compound: This metabolite is formed by the hydrolysis of the terminal amide bond of the carboxamide group in APINACA, replacing it with a carboxylic acid. This transformation significantly increases the polarity of the molecule, facilitating its urinary excretion.

The Metabolic Pathway of APINACA

APINACA undergoes extensive Phase I and Phase II metabolism before elimination. While multiple biotransformations occur, they can be broadly categorized into two major routes originating from the parent compound.

Cytochrome P450-Mediated Oxidation

The primary and most complex metabolic route involves oxidation, catalyzed predominantly by cytochrome P450 enzymes (CYPs), with CYP3A4 being the main contributor.[5][6] These reactions occur at two main sites on the APINACA molecule:

-

Hydroxylation of the Adamantyl Ring: Mono-, di-, and even tri-hydroxylated metabolites are formed on the bulky adamantyl group.[3][5]

-

Oxidation of the N-pentyl Chain: Hydroxylation can also occur at various positions along the pentyl side chain.[3][7]

These hydroxylated metabolites can then undergo Phase II metabolism, primarily glucuronidation, to form water-soluble conjugates for excretion.[3]

Formation of this compound: The Hydrolytic Pathway

A major metabolic pathway for APINACA and other indazole carboxamide SCRAs is the hydrolysis of the amide linkage.[8][9] This biotransformation is critical as it produces the stable and abundant urinary biomarker, this compound.[10][11]

Causality of the Enzymatic Process: While multiple enzymes can perform hydrolysis, studies on structurally analogous synthetic cannabinoids, such as AB-PINACA and AB-FUBINACA, have definitively identified Carboxylesterase 1 (CES1) as the major human hepatic enzyme responsible for this amide hydrolysis.[8][9] CES1 is a highly expressed enzyme in the liver, known for its role in the metabolism of a wide range of xenobiotics containing ester or amide bonds.[12][13] Given the structural similarity, it is highly probable that CES1 is the primary enzyme catalyzing the conversion of APINACA to this compound. An alternative pathway involving alcohol dehydrogenase and acetaldehyde dehydrogenase has also been proposed for carboxylation on the pentyl group.[7]

The metabolic pathways are visualized in the diagram below.

Caption: Metabolic pathways of APINACA (AKB48).

Analytical Methodology: Detection and Quantification

The detection of this compound is a reliable indicator of APINACA exposure. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its superior sensitivity and specificity.[14][15]

Experimental Protocol: LC-MS/MS Analysis of this compound in Urine

This protocol represents a robust workflow synthesized from established methodologies.[3][10][15]

Self-Validation and Causality: The use of deuterated internal standards (e.g., d4-JWH-018 N-pentanoic acid) is critical for trustworthy quantification.[10] These standards behave almost identically to the analyte during extraction and ionization but are distinguished by mass, correcting for any sample loss or matrix effects. Enzymatic hydrolysis is necessary because a significant portion of metabolites can be excreted as glucuronide conjugates; β-glucuronidase cleaves this bond, liberating the free metabolite for detection.[10]

Step-by-Step Methodology:

-

Sample Preparation:

-

Pipette 1 mL of urine into a labeled glass tube.

-

Add 50 µL of an internal standard working solution (e.g., d4-JWH-018 N-pentanoic acid at 100 ng/mL).

-

Add 500 µL of ammonium acetate buffer (pH ~5.2).

-

Add 20 µL of β-glucuronidase from E. coli. Vortex briefly.

-

Incubate the sample in a water bath at 55-60°C for 1-2 hours to ensure complete hydrolysis.

-

Allow the sample to cool to room temperature.

-

-

Extraction (Solid-Phase Extraction - SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

-

Dry the cartridge thoroughly under vacuum or nitrogen.

-

Elute the analyte with an appropriate solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

-

Transfer the reconstituted sample to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the sample onto the LC-MS/MS system.

-

Perform chromatographic separation and mass spectrometric detection using optimized parameters.

-

Data Presentation: Instrumental Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of this compound.

| Parameter | Typical Value / Condition | Rationale |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, <3 µm) | Provides excellent reversed-phase retention for the analyte.[3] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for positive ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for eluting the analyte from the C18 column. |

| Gradient | Start at 10-20% B, ramp to 95% B | Gradually increases solvent strength to elute analytes based on polarity. |

| Flow Rate | 0.3 - 0.5 mL/min | Standard flow rate for analytical LC columns of this dimension. |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The nitrogen-containing indazole core is readily protonated. |

| MS/MS Transitions | Analyte-specific (e.g., Q1 -> Q3 ions) | Provides high specificity by monitoring a precursor ion and a specific product ion. |

Visualization of the Analytical Workflow

The diagram below outlines the key stages of the analytical process.

Caption: General workflow for urine analysis of APINACA metabolites.

Pharmacological and Toxicological Significance

The identification of this compound is not merely an analytical exercise; it has direct implications for clinical and forensic toxicology.

-

Definitive Biomarker: Because the parent APINACA is often cleared from the body rapidly, its metabolites are the only reliable evidence of use.[3] The N-pentanoic acid metabolite is a stable and prominent analyte in urine, making it an ideal target for routine screening.[10][11]

-

Potential for Activity: While hydrolysis generally leads to detoxification, some metabolites of SCRAs have been shown to retain significant activity at cannabinoid receptors.[12] For example, the carboxylic acid metabolite of AB-CHMINACA displayed potent CB1 receptor activation.[12] Further research is needed to fully characterize the pharmacological profile of this compound itself.

Conclusion and Future Directions

The metabolic pathway of APINACA is a multi-faceted process involving both oxidative and hydrolytic transformations. The formation of this compound, likely mediated by carboxylesterase 1, represents a critical pathway that produces the most reliable urinary biomarker for confirming APINACA consumption. The analytical workflows detailed in this guide, centered on LC-MS/MS, provide a robust and validated system for the detection and quantification of this key analyte.

Future research should focus on definitively confirming the enzymatic kinetics of CES1 in APINACA hydrolysis and further exploring the pharmacological activity of its major metabolites. As new generations of synthetic cannabinoids continue to emerge, the principles of metabolite identification and biomarker-based detection outlined here will remain essential tools for the scientific and forensic communities.

References

-

Critical Review Report: APINACA (AKB-48) . World Health Organization. [Link]

-

Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases . Archives of Toxicology, Springer Science and Business Media LLC. [Link]

-

Synthetic cannabimimetic agents metabolized by carboxylesterases . Drug Testing and Analysis, Wiley. [Link]

-

Synthetic cannabimimetic agents metabolized by carboxylesterases . Semantic Scholar. [Link]

-

First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry . Journal of Analytical Toxicology, Oxford University Press (OUP). [Link]

-

Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics . Molecules, MDPI AG. [Link]

-

Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens . ResearchGate. [Link]

-

Inhibitory Effect of AB-PINACA, Indazole Carboxamide Synthetic Cannabinoid, on Human Major Drug-Metabolizing Enzymes and Transporters . ResearchGate. [Link]

-

In Vitro Inhibitory Effects of APINACA on Human Major Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Drug Transporters . Molecules, MDPI AG. [Link]

-

Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity . Frontiers in Pharmacology, Frontiers Media SA. [Link]

-

Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA . Molecules, MDPI AG. [Link]

-

Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics . Molecules, MDPI AG. [Link]

-

In vivo and in vitro metabolism of the novel synthetic cannabinoid 5F-APINAC . ResearchGate. [Link]

-

Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA . Clinical Chemistry, Oxford University Press (OUP). [Link]

-

Carboxylesterases: Dual roles in lipid and pesticide metabolism . Pesticide Biochemistry and Physiology, Elsevier BV. [Link]

-

Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics . Semantic Scholar. [Link]

-

Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS . Drug Testing and Analysis, Wiley. [Link]

-

Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials . United Nations Office on Drugs and Crime. [Link]

-

A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS . Journal of Analytical Toxicology, Oxford University Press (OUP). [Link]

-

In Vitro Inhibition of Carboxylesterase 1 by Major Cannabinoids and Selected Metabolites . Drug Metabolism and Disposition, American Society for Pharmacology & Experimental Therapeutics (ASPET). [Link]

-

Screening, quantification and confirmation of synthetic cannabinoid metabolites in urine by UHPLC-QTOF-MS . ResearchGate. [Link]

-

Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood . University of Florence. [Link]

-

5F-APINACA (5F-AKB-48) Review Report . World Health Organization. [Link]

-

AKB48 (APINACA) and 5F-AKB48 (5F-APINACA) . DEA Diversion Control Division. [Link]

-

Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry . ResearchGate. [Link]

-

Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats . Frontiers in Pharmacology, Frontiers Media SA. [Link]

-

Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites . ResearchGate. [Link]

-

Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood . Drug Testing and Analysis, Wiley. [Link]

-

Two Fatal Cases Involving Synthetic Cannabinoid, 5F-AKB-48 . Journal of Analytical & Pharmaceutical Research. [Link]

Sources

- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ecddrepository.org [ecddrepository.org]

- 6. Phase I In Vitro Metabolic Profiling of the Synthetic Cannabinoid Receptor Agonists CUMYL-THPINACA and ADAMANTYL-THPINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Inhibitory Effects of APINACA on Human Major Cytochrome P450, UDP-Glucuronosyltransferase Enzymes, and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic cannabimimetic agents metabolized by carboxylesterases. | Semantic Scholar [semanticscholar.org]

- 10. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Going deeper into the toxicokinetics of synthetic cannabinoids: in vitro contribution of human carboxylesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carboxylesterases: Dual roles in lipid and pesticide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

A Technical Guide to the Pharmacological Properties of APINACA (AKB48) and its N-pentanoic acid Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological properties of N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as APINACA or AKB48, a potent synthetic cannabinoid receptor agonist (SCRA). The document delves into its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Special attention is given to its major metabolites, including AKB48 N-pentanoic acid, which are crucial for understanding the compound's full biological effects and for developing forensic and clinical detection methods. This guide synthesizes data from preclinical studies to offer an in-depth resource for the scientific community.

Introduction

APINACA (also known as AKB48) is a synthetic cannabinoid that was first identified in Japan in 2012 as an adulterant in herbal smoking blends.[1][2] Structurally, it belongs to the indazole-3-carboxamide class and is distinct from classic cannabinoid structures like THC.[2][3] Like other SCRAs, APINACA was designed to mimic the psychoactive effects of cannabis but often exhibits significantly higher potency and a more severe adverse effect profile.[3][4] Its emergence on the illicit drug market prompted its classification as a Schedule I controlled substance in the United States and other countries.[1][4]

Understanding the pharmacology of APINACA is not limited to the parent compound. Its effects are intrinsically linked to the activity of its metabolites, which are formed through extensive biotransformation in the body.[2][5] This guide will therefore address both APINACA and its key N-pentanoic acid metabolite, providing a holistic view of their interaction with the endocannabinoid system.

Mechanism of Action

Cannabinoid Receptor Binding and Activation

The primary mechanism of action for APINACA is its function as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[3] The CB1 receptors are predominantly located in the central nervous system and mediate the psychoactive effects, while CB2 receptors are found mainly in the periphery and are associated with immune function.[6]

APINACA demonstrates high binding affinity for both human cannabinoid receptors.[3][7] This high affinity is a key determinant of its potency, which significantly exceeds that of Δ⁹-THC, the primary psychoactive component of cannabis.[1][3] In vitro functional assays confirm that APINACA acts as a full agonist at both CB1 and CB2 receptors.[7] This is a critical distinction from THC, which is a partial agonist. The full agonism of APINACA means it can elicit a maximal receptor response, which is believed to contribute to the greater intensity of its effects and the higher incidence of severe adverse reactions compared to cannabis.[8]

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (EC50/IC50) | Efficacy |

| APINACA (AKB48) | hCB1 | 3.24 nM[1][7] | 5.39 nM (cAMP inhibition)[7] | Full Agonist[7] |

| hCB2 | 1.68 nM[1][7] | 2.13 nM (cAMP inhibition)[7] | Full Agonist[7] | |

| Δ⁹-THC | hCB1 | ~28 nM[1][3] | - | Partial Agonist[6] |

| hCB2 | ~38 nM[3] | - | Partial Agonist | |

| Table 1: Comparative Receptor Binding and Functional Activity. |

Intracellular Signaling Pathway

Upon binding to the CB1 receptor, APINACA initiates a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Activation by an agonist like APINACA leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[7] This modulation of cAMP levels affects numerous downstream cellular processes, including ion channel activity and gene expression, ultimately producing the characteristic physiological and psychoactive effects of cannabinoids.

Caption: CB1 Receptor signaling pathway activated by APINACA.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Administration and Absorption

The primary route of administration for APINACA is inhalation, either through smoking herbal material laced with the compound or by vaping liquids containing it.[7] This route allows for rapid absorption into the bloodstream and fast onset of effects.

Metabolism

APINACA undergoes extensive and rapid metabolism, primarily in the liver.[5][7] The cytochrome P450 enzyme system, particularly the CYP3A4 isoform, is heavily involved in its biotransformation.[7] Due to this rapid metabolism, the parent compound is often difficult to detect in urine samples, making the identification of its metabolites essential for forensic and clinical toxicology.[5][9]

Metabolic pathways include:

-

Hydroxylation: The most common transformation, occurring on both the adamantyl ring and the N-pentyl side chain. Mono-, di-, and trihydroxylated metabolites have been identified.[5][7]

-

Carboxylation: Oxidation of the terminal carbon on the N-pentyl side chain to form This compound . This, along with its hydroxylated forms, is a major urinary metabolite.[10][11]

-

Glucuronidation: Phase II conjugation of hydroxylated metabolites to form more water-soluble glucuronides, which are then excreted.[2][5]

Studies have shown that for APINACA (the non-fluorinated version), metabolism tends to occur across the pentyl chain, while its fluorinated analog (5F-APINACA) more consistently yields pentanoic acid metabolites.[12] However, the N-pentanoic acid metabolite is still a significant product of APINACA metabolism.[10][11] The pharmacological activity of these metabolites is an area of active research, as they may contribute to the overall duration and profile of the drug's effects.

Pharmacodynamics and Toxicology

In Vivo Effects (Preclinical Studies)

Animal studies, primarily in mice and rats, have been crucial for characterizing the in vivo effects of APINACA. These effects are consistent with a potent CB1 agonist and are typically blocked by CB1 receptor antagonists like rimonabant.[2][7]

Key pharmacodynamic effects include the classic "cannabinoid tetrad":

-

Hypolocomotion: Suppression of spontaneous movement.[7]

-

Catalepsy: An immobile, trance-like state.[7]

Beyond the tetrad, APINACA has been shown to induce more severe neurological effects at higher doses, including seizures, hyperreflexia, myoclonias, and spontaneous aggression in mice.[3][7]

Abuse Potential

APINACA demonstrates a significant potential for abuse. A key indicator is its ability to stimulate the release of dopamine in the nucleus accumbens shell, a brain region central to the reward pathway.[7] This neurochemical effect is characteristic of most drugs with reinforcing properties. Furthermore, in drug discrimination studies, rats trained to recognize Δ⁹-THC generalized the stimulus to APINACA, indicating that it produces similar subjective effects.[4]

Toxicology and Adverse Effects in Humans

While formal clinical studies in humans are nonexistent due to ethical and legal reasons, data from emergency room visits, poison control centers, and forensic case reports have outlined a profile of severe toxicity.[7][8] The higher potency and full agonist activity of APINACA compared to THC likely contribute to a greater risk of overdose and adverse events.[3]

Reported adverse effects include:

-

Psychological: Agitation, anxiety, paranoia, hallucinations, and acute psychosis.[7][8]

-

Cardiovascular: Tachycardia, hypertension, and in severe cases, myocardial infarction.[3][13]

-

Neurological: Seizures, convulsions, and loss of consciousness.[7][8]

Analytical Methodologies

The detection of APINACA and its metabolites in biological matrices is critical for forensic investigations and clinical diagnostics. Given the low concentrations and extensive metabolism, highly sensitive analytical techniques are required.

Standard Analytical Workflow

The standard workflow involves sample preparation followed by instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its high selectivity and sensitivity.[9][14]

Caption: General workflow for the analysis of synthetic cannabinoids.

Protocol: Extraction and LC-MS/MS Analysis from Urine

This protocol provides a representative method for identifying APINACA metabolites.

1. Objective: To detect and quantify APINACA N-pentanoic acid and other major metabolites in urine.

2. Materials:

-

Urine sample (1 mL)

-

β-glucuronidase enzyme

-

Phosphate buffer (pH 6.8)

-

Internal standard (e.g., deuterated APINACA metabolite)

-

Extraction solvent (e.g., 1-chlorobutane:isopropyl alcohol, 70:30 v/v)[9]

-

LC-MS/MS system with an electrospray ionization (ESI) source

3. Procedure:

-

Sample Preparation:

-

Pipette 1 mL of urine into a glass tube.

-

Add internal standard.

-

Add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.

-

Vortex and incubate at 60°C for 1 hour to hydrolyze glucuronide conjugates.

-

Allow the sample to cool to room temperature.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 3 mL of extraction solvent to the tube.

-

Cap and vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: Operate the mass spectrometer in positive ESI mode. Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each target metabolite and the internal standard.

-

4. Causality and Validation:

-

Why Hydrolysis? Phase II metabolites (glucuronides) are highly polar and may not be detected efficiently. Enzymatic hydrolysis cleaves the glucuronide moiety, converting the metabolite back to a form that is more readily extracted and analyzed.[9]

-

Why LLE/SPE? Biological matrices like urine are complex. Extraction isolates the analytes of interest from interfering substances (e.g., salts, proteins), reducing matrix effects and improving the sensitivity and reliability of the MS detection.[15]

-

Why Internal Standard? A stable isotope-labeled internal standard is added at the beginning and carried through the entire process. It accounts for any analyte loss during preparation and variations in instrument response, ensuring accurate quantification.

Conclusion

APINACA (AKB48) is a potent, full agonist of the cannabinoid receptors with a complex metabolic profile. Its pharmacology is characterized by high affinity for CB1 and CB2 receptors, leading to classic cannabimimetic effects in preclinical models and a significant risk of severe toxicity in humans. The extensive metabolism of APINACA, particularly into its N-pentanoic acid derivative and various hydroxylated species, is a defining feature. These metabolites are the primary targets for forensic and clinical testing and may contribute to the overall pharmacological activity of the parent compound. A thorough understanding of these properties, from receptor signaling to analytical detection, is essential for the scientific, medical, and public safety communities.

References

-

Critical Review Report: APINACA (AKB-48). (2019). World Health Organization Expert Committee on Drug Dependence. [Link]

-

APINACA. (n.d.). In Wikipedia. Retrieved January 15, 2026. [Link]

-

AKB48 (APINACA) and 5F-AKB48 (5F-APINACA). (2020). DEA Diversion Control Division. [Link]

-

APINACA. (2026). In Grokipedia. Retrieved January 15, 2026. [Link]

-

Gandhi, A. S., et al. (2013). First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry. Journal of Analytical Toxicology. [Link]

-

De Luca, M. A., et al. (2020). Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats. Frontiers in Pharmacology. [Link]

-

5F-APINACA (5F-AKB-48) Review Report. (2016). World Health Organization Expert Committee on Drug Dependence. [Link]

-

5F-APINACA (5F-AKB-48) Review Report. (2017). World Health Organization. [Link]

-

Mogler, L., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Molecules. [Link]

-

Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. (2020). United Nations Office on Drugs and Crime. [Link]

-

5F-APINACA. (n.d.). In Grokipedia. Retrieved January 15, 2026. [Link]

-

Wiley, J. L., et al. (2015). AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Holm, N. B., et al. (2015). Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Testing and Analysis. [Link]

-

Carlier, J., et al. (2019). Intoxication from the novel synthetic cannabinoids AB-PINACA and ADB-PINACA: A case series and review of the literature. Journal of Analytical Toxicology. [Link]

-

Krotulski, A. J., et al. (2019). Detection and characterization of the new synthetic cannabinoid APP-BINACA in forensic casework. Journal of Forensic Sciences. [Link]

-

Hutter, M., et al. (2015). Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA. AAPS Journal. [Link]

-

Holm, N. B., et al. (2015). Identification of AKB-48 and 5F-AKB-48 Metabolites in Authentic Human Urine Samples Using Human Liver Microsomes and Time of Flight Mass Spectrometry. Journal of Chromatography B. [Link]

-

Mogler, L., et al. (2020). Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics. Sci-Hub. [Link]

-

Ford, B. M., et al. (2017). Affinity, potency and efficacy values (in vitro studies). Neuropharmacology. [Link]

-

Nakajima, J., et al. (2014). Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. Forensic Toxicology. [Link]

-

Yeakel, J. K., & Logan, B. K. (2016). A Fast and Comprehensive Analysis of 32 Synthetic Cannabinoids Using Agilent Triple Quadrupole LC–MS-MS. Journal of Analytical Toxicology. [Link]

-

Cannaert, A., et al. (2021). Systematic evaluation of a panel of 30 synthetic cannabinoid receptor agonists...: Part I-Synthesis, analytical characterization, and binding affinity for human CB1 receptors. Drug Testing and Analysis. [Link]

-

Castaneto, M. S., et al. (2014). Bioanalytical methods for the determination of synthetic cannabinoids and metabolites in biological specimens. Drug Testing and Analysis. [Link]

-

Faria, J., et al. (2021). Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications. Pharmaceuticals. [Link]

-

Kim, J., et al. (2014). Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. Journal of the Korean Society for Applied Biological Chemistry. [Link]

Sources

- 1. APINACA - Wikipedia [en.wikipedia.org]

- 2. Pharmacological and Behavioral Effects of the Synthetic Cannabinoid AKB48 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 5. First Characterization of AKB-48 Metabolism, a Novel Synthetic Cannabinoid, Using Human Hepatocytes and High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ecddrepository.org [ecddrepository.org]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Introduction: The Critical Role of Metabolite Identification for Synthetic Cannabinoids

An In-Depth Technical Guide to the In-Vitro Metabolism of AKB48 and the Formation of its N-Pentanoic Acid Biomarker

N-(1-Adamantyl)-1-pentylindazole-3-carboxamide (AKB48, or APINACA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in herbal smoking blends and implicated in numerous clinical and forensic cases.[1] Unlike many therapeutic agents, SCRAs are subject to rapid and extensive metabolism in the body. Consequently, the parent compound is often undetectable in biological samples like urine, making the identification of specific and abundant metabolites paramount for confirming exposure.[1][2] This guide provides a detailed technical framework for investigating the in-vitro metabolism of AKB48, with a specific focus on the biotransformation pathways leading to the formation of AKB48 N-pentanoic acid, a key urinary biomarker.[3][4] As a senior application scientist, this document is structured to provide not just protocols, but the underlying scientific rationale, ensuring that the described methodologies are robust, self-validating, and grounded in established principles of drug metabolism.

Section 1: The Metabolic Landscape of AKB48

Understanding the biotransformation of AKB48 requires an appreciation of the primary enzymatic systems in the liver responsible for xenobiotic clearance. The metabolism is predominantly a two-phase process.

Phase I Biotransformation: The Oxidative Pathways

Phase I metabolism involves the introduction or exposure of functional groups, which typically increases the polarity of the compound. For AKB48, this is almost exclusively mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][6]

-

Hydroxylation as the Primary Route : The most significant metabolic reactions for AKB48 are oxidative hydroxylations. These occur at two principal locations: the aliphatic adamantyl ring and the N-pentyl side chain.[1][2] Dihydroxylated and trihydroxylated metabolites on the adamantyl ring are also common.[6][7]

-

Formation of this compound : The N-pentyl side chain is a key target for oxidation. This pathway proceeds through initial hydroxylation, typically at the terminal (ω) or penultimate (ω-1) carbon, to form a primary or secondary alcohol. This hydroxylated intermediate is then further oxidized by cellular dehydrogenases to form the corresponding carboxylic acid, this compound.[8] This metabolite is a crucial analytical target because its formation represents a terminal step in a major metabolic cascade, leading to its accumulation and excretion in urine.[3][4]

Key Enzymatic Players: A Focus on CYP3A4

While the liver contains numerous CYP enzymes, reaction phenotyping studies have definitively identified CYP3A4 as the major enzyme responsible for the oxidative metabolism of AKB48.[6][9]

-

Evidence for CYP3A4 Dominance : Studies using a panel of recombinant human CYP enzymes show that CYP3A4 is the most active in generating mono-, di-, and trihydroxylated metabolites of AKB48.[6] Furthermore, chemical inhibition of CYP3A4 in human liver microsome (HLM) incubations significantly attenuates the metabolism of the parent drug.[6]

-

Clinical and Forensic Significance : The reliance on CYP3A4 is not merely an academic detail. It implies that the metabolism of AKB48 can be affected by co-administered drugs that induce or inhibit this enzyme, presenting a risk for potential drug-drug interactions (DDIs).[9] For example, potent CYP3A4 inhibitors like certain antifungal agents could increase AKB48 exposure and toxicity.

Phase II Biotransformation: Glucuronidation

Following Phase I hydroxylation, the newly formed hydroxyl groups serve as handles for Phase II conjugation reactions. The most prominent of these for AKB48 metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[1][10] This process attaches a bulky, water-soluble glucuronic acid moiety to the metabolite, greatly facilitating its excretion from the body.[11][12] While this guide focuses on the formation of the N-pentanoic acid metabolite (a Phase I product), it is crucial to recognize that hydroxylated precursors are major substrates for subsequent glucuronidation.

Section 2: Designing a Self-Validating In-Vitro Study

To ensure the trustworthiness and scientific integrity of the results, an in-vitro metabolism study must be designed as a self-validating system. This involves using appropriate biological matrices and including both positive and negative controls to confirm enzymatic activity and rule out non-enzymatic degradation.

Rationale for In-Vitro Model Selection

The choice of an in-vitro system is dictated by the specific questions being asked. For studying the formation of this compound, a multi-tiered approach is optimal.

-

Human Liver Microsomes (HLM): This is the most widely used and cost-effective model for studying Phase I metabolism.[13][14] HLMs are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[15] They are ideal for initial metabolite profiling, determining metabolic stability, and identifying the primary oxidative metabolites.

-

Human Hepatocytes: As intact cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[16] They provide a more physiologically relevant system and are essential for studying the interplay between Phase I oxidation and subsequent Phase II conjugation.[1]

-

Recombinant Human CYPs (rhCYPs): These are individual CYP enzymes expressed in a cellular system (e.g., insect cells).[15] They are indispensable for "reaction phenotyping"—the process of definitively identifying which specific enzyme is responsible for a given metabolic transformation.[6]

A Self-Validating Experimental Workflow

The following workflow ensures that the observed formation of this compound is a result of specific enzymatic processes.

Section 3: Detailed Experimental Protocols

The following protocols are grounded in established methodologies for in-vitro drug metabolism studies.[15][17]

Protocol 3.1: Metabolite Profiling in Human Liver Microsomes (HLM)

Objective: To generate and identify the primary Phase I metabolites of AKB48, including N-pentanoic acid.

Materials:

-

AKB48 (in DMSO or Acetonitrile)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH-Regenerating System (Solution A: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate; Solution B: 0.4 U/mL Glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Stopping Reagent: Ice-cold Acetonitrile with an internal standard (e.g., deuterated analogue)

Procedure:

-

Preparation: Thaw HLM and NADPH-regenerating solutions on ice.

-

Incubation Mix Preparation: In a microcentrifuge tube, prepare the incubation mixture (final volume 200 µL). Add components in the following order:

-

Phosphate Buffer

-

HLM (to a final concentration of 0.5 - 1.0 mg/mL)

-

MgCl₂ (to a final concentration of 3.3 mM)

-

AKB48 (to a final concentration of 1-10 µM; ensure final solvent concentration is <1%).[14]

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation: Initiate the reaction by adding the NADPH-regenerating system. For the negative control (to validate that the reaction is NADPH-dependent), add an equal volume of buffer instead.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes). A time-course experiment (0, 5, 15, 30, 60 min) is recommended to observe metabolite formation over time.[2]

-